molecular formula C21H21N3O4 B11546363 (4Z)-4-[4-(diethylamino)benzylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[4-(diethylamino)benzylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11546363
M. Wt: 379.4 g/mol
InChI Key: JJQABRIHEDHFHQ-PDGQHHTCSA-N
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Description

(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions include various oxazole derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of transcription and replication processes. It also interacts with specific enzymes, inhibiting their activity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the compound.

    4-Methyl-3-nitrobenzoyl chloride: Another precursor used in the synthesis.

    Oxazole derivatives: Compounds with similar structures and properties.

Uniqueness

(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which gives it distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C21H21N3O4/c1-4-23(5-2)17-10-7-15(8-11-17)12-18-21(25)28-20(22-18)16-9-6-14(3)19(13-16)24(26)27/h6-13H,4-5H2,1-3H3/b18-12-

InChI Key

JJQABRIHEDHFHQ-PDGQHHTCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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